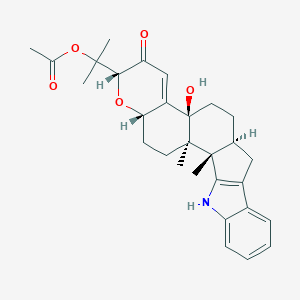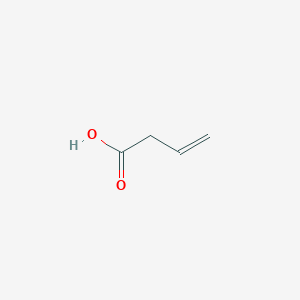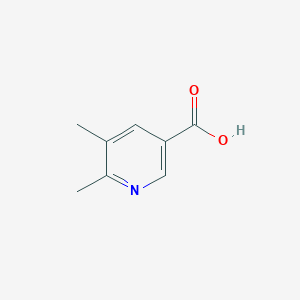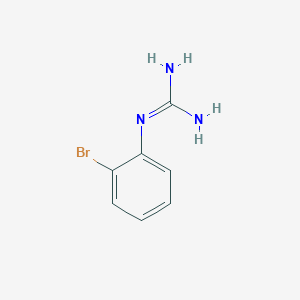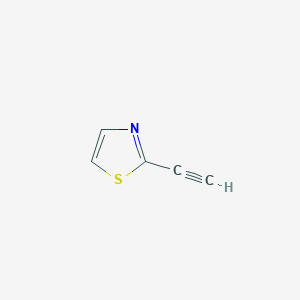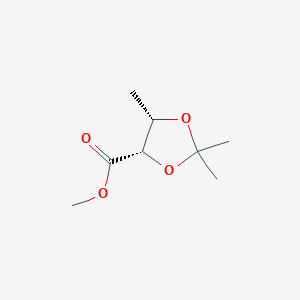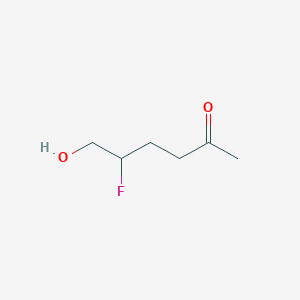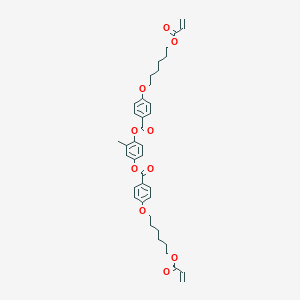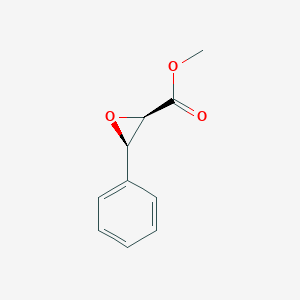
methyl (2R,3S)-3-phenyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as methyl (R)-(+)-phenyloxirane-2-carboxylate and is a chiral epoxide that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of methyl (2R,3S)-3-phenyloxirane-2-carboxylate is not fully understood. However, it is believed that this compound acts as an electrophile and reacts with various nucleophiles, including amino acids, thiols, and alcohols.
Biochemical and Physiological Effects:
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has been shown to have various biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines and has potential anti-tumor activity. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using methyl (2R,3S)-3-phenyloxirane-2-carboxylate in lab experiments include its high enantioselectivity, ease of synthesis, and potential applications in various fields. However, the limitations of using this compound include its high cost and potential toxicity.
Direcciones Futuras
There are various future directions for research on methyl (2R,3S)-3-phenyloxirane-2-carboxylate. Some potential areas of research include the development of new synthesis methods, the identification of new potential applications for this compound, and the study of its mechanism of action. Additionally, further research is needed to determine the potential toxicity of this compound and its effects on human health.
Métodos De Síntesis
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, Jacobsen epoxidation method, and the Mukaiyama epoxidation method. The Sharpless asymmetric epoxidation method is the most widely used method for synthesizing this compound and involves the use of chiral catalysts such as titanium and vanadium complexes.
Aplicaciones Científicas De Investigación
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate has various potential applications in scientific research. This compound can be used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. It can also be used as a ligand in asymmetric catalysis and as a chiral auxiliary in organic synthesis.
Propiedades
Número CAS |
115794-67-7 |
|---|---|
Nombre del producto |
methyl (2R,3S)-3-phenyloxirane-2-carboxylate |
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
methyl (2R,3R)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m1/s1 |
Clave InChI |
HAFFKTJSQPQAPC-DTWKUNHWSA-N |
SMILES isomérico |
COC(=O)[C@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
SMILES canónico |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Otros números CAS |
115794-67-7 |
Sinónimos |
methyl 3-phenyl-2,3-epoxycinnamate methyl 3-phenyl-2,3-epoxypropanoate methyl 3-phenyl-2,3-epoxypropanoate, (2R-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2R-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-cis)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (2S-trans)-isomer methyl 3-phenyl-2,3-epoxypropanoate, (cis)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



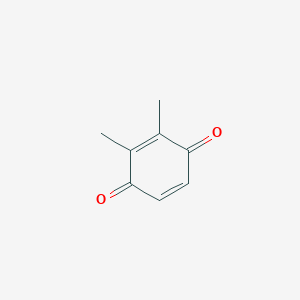
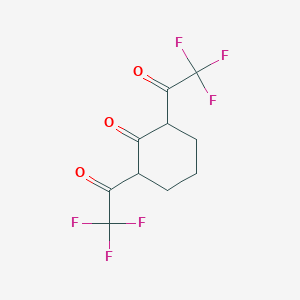
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
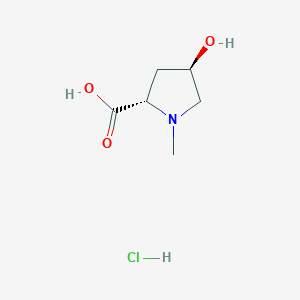
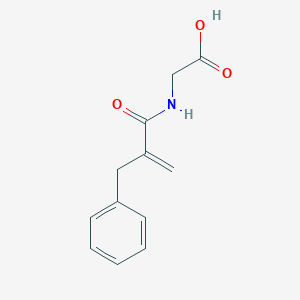
![(2S)-5-amino-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanoic acid](/img/structure/B51330.png)
